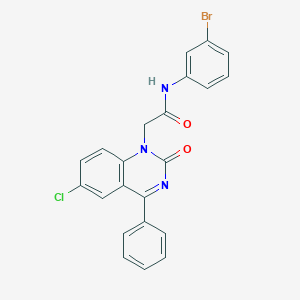![molecular formula C18H18N2O5 B2887500 Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate CAS No. 514201-25-3](/img/structure/B2887500.png)
Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate” is an organic compound that contains several functional groups, including an ester group (-COO-), an amide group (-CONH-), and a benzoyl group (C6H5CO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific spatial arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the ester group could participate in esterification or hydrolysis reactions, while the amide group could be involved in condensation or polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivity with other chemicals .科学的研究の応用
Synthesis and Structural Analysis
Dabigatran Etexilate Tetrahydrate : This study details the synthesis of a compound with a systematic name similar in complexity to "Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate", emphasizing the intricate relationships between benzene and pyridine rings and their spatial arrangement. The research highlights the importance of intramolecular hydrogen bonding in stabilizing the molecular structure, which could be a relevant factor in the application of similar compounds in scientific research (Hong-qiang Liu et al., 2012).
Rapid Synthesis via Microwave Irradiation : The study describes the microwave-assisted synthesis of (quinazolin-4-ylamino)methyl-phosphonates, showcasing an efficient method for synthesizing complex organic molecules. This technique could be applicable in the rapid synthesis of similar compounds for research purposes (Hui Luo et al., 2012).
Potential Applications
Antiviral Activity : A study on the synthesis of new (quinazolin-4-ylamino)methyl-phosphonates and their antiviral activity against Tobacco mosaic virus (TMV) suggests the potential for similar compounds to be explored for antiviral properties. This highlights the possibility of using structurally similar molecules in the development of antiviral agents (Hui Luo et al., 2012).
Catalytic Water Oxidation : Research involving the use of specific complexes for water oxidation in nonaqueous media points to potential applications in environmental chemistry and renewable energy. Although not directly related to "this compound", the study emphasizes the utility of complex organic molecules in catalyzing environmentally significant reactions (Zuofeng Chen et al., 2010).
Anticancer Agents Development : The synthesis and evaluation of novel cyano- and amidinobenzothiazole derivatives for antitumor activity offer insights into the role that structurally complex molecules can play in cancer research. The findings suggest a pathway for investigating similar compounds for their potential use as anticancer agents (I. Ćaleta et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-13(21)25-15-8-6-14(7-9-15)18(23)20(12-10-17(22)24-2)16-5-3-4-11-19-16/h3-9,11H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROYIRPYAPKDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)
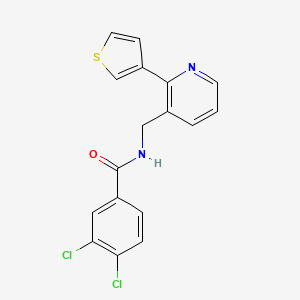

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)
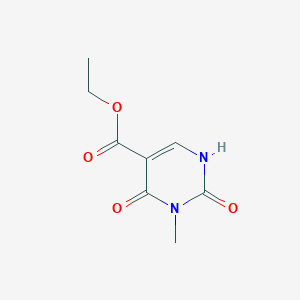
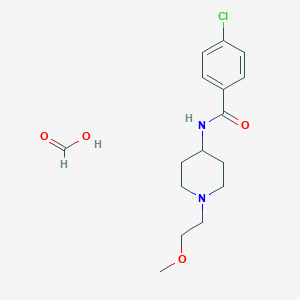
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
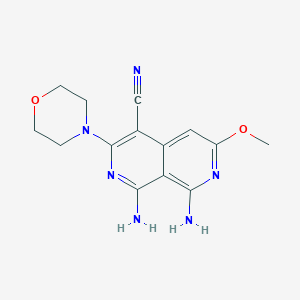
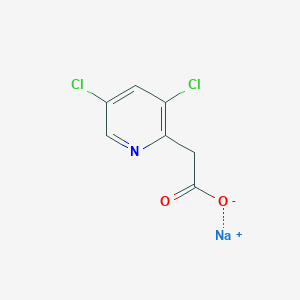
![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)
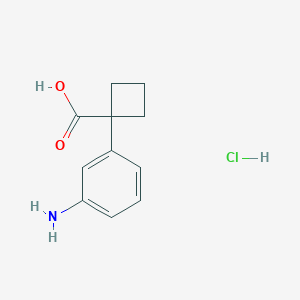
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)
